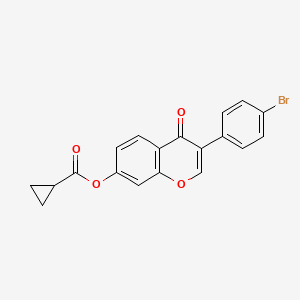

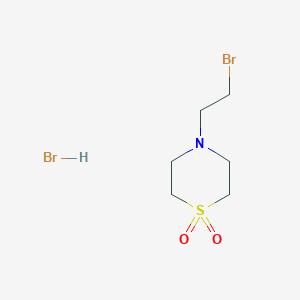

![molecular formula C9H10N2O3 B2383652 3-[(Methylcarbamoyl)amino]benzoic acid CAS No. 501646-90-8](/img/structure/B2383652.png)

3-[(Methylcarbamoyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(Methylcarbamoyl)amino]benzoic acid” is a chemical compound with a molecular weight of 194.19 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “3-[(Methylcarbamoyl)amino]benzoic acid” can be represented by the SMILES notation:CNC(=O)Nc1cccc(c1)C(=O)O . Physical And Chemical Properties Analysis

“3-[(Methylcarbamoyl)amino]benzoic acid” is a powder at room temperature .Scientific Research Applications

Gut Function Regulation

Benzoic acid, with its antibacterial and antifungal properties, is utilized extensively in foods and feeds. Research has indicated its potential in improving growth and health by promoting gut functions. This includes the enhancement of digestion, absorption, barrier functions, and the regulation of enzyme activity, redox status, immunity, and microbiota in the gastrointestinal tract. These effects are achieved through the appropriate levels of benzoic acid, highlighting its importance in nutritional science and health-related research (Mao et al., 2019).

Pharmacokinetic Analysis

Benzoic acid serves as a foundation for pharmacokinetic studies, facilitating the understanding of metabolic and dosimetric variations across species, including humans, rats, and guinea pigs. These studies aid in assessing dietary exposures and establishing safety margins, providing essential insights into the compound's behavior in biological systems and its implications for human health (Hoffman & Hanneman, 2017).

Antituberculosis Activity

Organotin(IV) complexes, involving derivatives of benzoic acid, demonstrate significant antituberculosis activity. Their structural diversity and the influence of the ligand environment on their effectiveness present a promising avenue for developing new antituberculosis agents. This underscores the potential of benzoic acid derivatives in medicinal chemistry and drug development (Iqbal, Ali, & Shahzadi, 2015).

Stability and Degradation Pathways

Research into the stability and degradation pathways of related compounds, such as nitisinone, offers valuable insights into their behavior under various conditions. Understanding these pathways is crucial for evaluating the risks and benefits associated with their medical application, highlighting the importance of stability studies in pharmaceutical research (Barchańska et al., 2019).

Anti-inflammatory and Analgesic Activities

Salicylic acid derivatives, closely related to benzoic acid, have shown promise in non-steroidal anti-inflammatory and analgesic applications. Studies focusing on novel derivatives highlight the potential for developing safer and more effective therapeutic agents, underscoring the ongoing need for research in this area (Tjahjono et al., 2022).

Safety and Hazards

properties

IUPAC Name |

3-(methylcarbamoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10-9(14)11-7-4-2-3-6(5-7)8(12)13/h2-5H,1H3,(H,12,13)(H2,10,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMAIYZLSWWAGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Methylcarbamoyl)amino]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenethyl-1-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383569.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide](/img/structure/B2383570.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2383572.png)

![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2383577.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2383578.png)

![2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2383583.png)

![4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2383589.png)